(4,4-Difluorocyclohexyl)hydrazine 2,2,2-trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,4-Difluorocyclohexyl)hydrazine 2,2,2-trifluoroacetate is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a difluorocyclohexyl group attached to a hydrazine moiety, which is further stabilized by a trifluoroacetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Difluorocyclohexyl)hydrazine 2,2,2-trifluoroacetate typically involves the reaction of 4,4-difluorocyclohexanone with hydrazine hydrate in the presence of an acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired hydrazine derivative. The resulting product is then treated with trifluoroacetic acid to obtain the trifluoroacetate salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(4,4-Difluorocyclohexyl)hydrazine 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The hydrazine moiety can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The difluorocyclohexyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Azo compounds
Reduction: Amines
Substitution: Substituted cyclohexyl derivatives
Scientific Research Applications
(4,4-Difluorocyclohexyl)hydrazine 2,2,2-trifluoroacetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (4,4-Difluorocyclohexyl)hydrazine 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The difluorocyclohexyl group enhances the compound’s stability and bioavailability, while the trifluoroacetate group aids in its solubility and cellular uptake.
Comparison with Similar Compounds
Similar Compounds
- (4,4-Difluorocyclohexyl)amine
- (4,4-Difluorocyclohexyl)methylamine
- (4,4-Difluorocyclohexyl)hydrazine
Uniqueness
(4,4-Difluorocyclohexyl)hydrazine 2,2,2-trifluoroacetate is unique due to the presence of both the hydrazine and trifluoroacetate groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability, solubility, and potential for diverse applications in scientific research.
Properties
Molecular Formula |
C8H13F5N2O2 |
---|---|
Molecular Weight |
264.19 g/mol |
IUPAC Name |
(4,4-difluorocyclohexyl)hydrazine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H12F2N2.C2HF3O2/c7-6(8)3-1-5(10-9)2-4-6;3-2(4,5)1(6)7/h5,10H,1-4,9H2;(H,6,7) |
InChI Key |
RPHAWNLAWHQANC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1NN)(F)F.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.